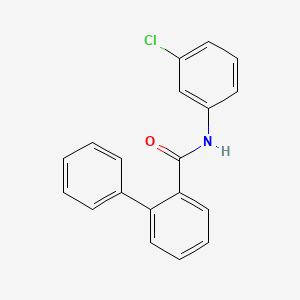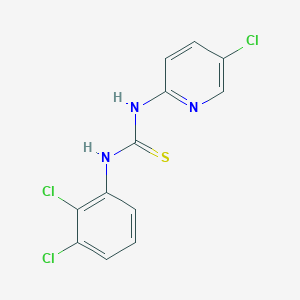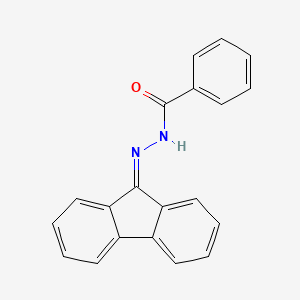
N-(3-chlorophenyl)-2-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-biphenylcarboxamide, also known as CBDA, is a synthetic compound that has recently gained attention in the scientific community due to its potential therapeutic applications. CBDA belongs to the class of compounds known as cannabinoids, which are found in the cannabis plant. However, unlike other cannabinoids, CBDA does not have psychoactive effects and is therefore not classified as a controlled substance.
作用机制
N-(3-chlorophenyl)-2-biphenylcarboxamide exerts its effects through the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate various physiological processes. N-(3-chlorophenyl)-2-biphenylcarboxamide interacts with the CB1 and CB2 receptors, which are found throughout the body, to produce its effects. N-(3-chlorophenyl)-2-biphenylcarboxamide also interacts with other receptors, such as the TRPV1 receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-biphenylcarboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(3-chlorophenyl)-2-biphenylcarboxamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-(3-chlorophenyl)-2-biphenylcarboxamide has also been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. N-(3-chlorophenyl)-2-biphenylcarboxamide has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
N-(3-chlorophenyl)-2-biphenylcarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is not classified as a controlled substance, making it easier to obtain for research purposes. However, N-(3-chlorophenyl)-2-biphenylcarboxamide has some limitations, including its low solubility in water and its instability under certain conditions. These limitations can make it difficult to use in certain types of experiments.
未来方向
There are several potential future directions for research on N-(3-chlorophenyl)-2-biphenylcarboxamide. One area of interest is the development of N-(3-chlorophenyl)-2-biphenylcarboxamide-based therapies for the treatment of various diseases, including cancer and neurological disorders. Another area of interest is the development of new synthesis methods for N-(3-chlorophenyl)-2-biphenylcarboxamide that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-biphenylcarboxamide and its potential therapeutic applications.
合成方法
N-(3-chlorophenyl)-2-biphenylcarboxamide can be synthesized through a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the reaction of 3-chlorobenzoyl chloride with biphenylamine in the presence of a catalyst to produce N-(3-chlorophenyl)-2-biphenylcarboxamide. Biosynthesis, on the other hand, involves the use of enzymes to convert the precursor compound cannabigerolic acid (CBGA) into N-(3-chlorophenyl)-2-biphenylcarboxamide.
科学研究应用
N-(3-chlorophenyl)-2-biphenylcarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(3-chlorophenyl)-2-biphenylcarboxamide has anti-inflammatory, anti-emetic, and anti-cancer properties. N-(3-chlorophenyl)-2-biphenylcarboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-15-9-6-10-16(13-15)21-19(22)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIWLGRHEOTDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-acetyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5845034.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5845048.png)
![1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5845061.png)
![2,3-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5845067.png)

![4-[(4-chlorobenzyl)thio]-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B5845073.png)


![2-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5845090.png)


![N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5845128.png)
![3,5-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5845133.png)
![4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5845140.png)